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Compound of Interest

Compound Name:
3-[Acetyl(methyl)amino]propanoic

acid

Cat. No.: B1332143 Get Quote

Application Notes & Protocols: 3-
[Acetyl(methyl)amino]propanoic Acid
Abstract
3-[Acetyl(methyl)amino]propanoic acid, also known as N-acetyl-N-methyl-β-alanine, is a

modified β-amino acid derivative.[1] Its structure, featuring a fully substituted nitrogen atom,

presents unique steric and electronic properties that make it a molecule of interest for

researchers in medicinal chemistry, metabolic studies, and chemical biology.[1] Unlike its

parent molecule, β-alanine, the N-acetylation and N-methylation prevent its direct participation

in biological pathways requiring a free amine, such as carnosine synthesis.[2][3] This guide

provides a framework for researchers to explore its potential utility as a research chemical,

focusing on its application as a potential metabolic probe and as a candidate for enzyme

inhibition assays. Detailed protocols are provided as a starting point for experimental design,

emphasizing robust, self-validating methodologies.

Physicochemical Properties & Handling
Proper characterization is the foundation of any experiment. 3-
[Acetyl(methyl)amino]propanoic acid is a stable compound, but like any research chemical,

its integrity depends on appropriate handling and storage. The following table summarizes its

key properties.
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Property Value Source / Notes

Synonyms N-Acetyl-N-methyl-β-alanine [1][4]

CAS Number 58706-66-4 [1][4]

Molecular Formula C₆H₁₁NO₃ Derived from structure.

Molecular Weight 145.16 g/mol Derived from formula.

Appearance White to off-white solid
Typical for similar small

molecules.

Solubility
Soluble in water, DMSO, and

ethanol.

Predicted based on polar

structure. Empirical verification

is required.

Storage Store at 2-8°C, desiccated.
Standard for stable organic

acids.

Safety

Wear standard PPE (gloves,

goggles, lab coat). Avoid

inhalation and direct contact.

Standard laboratory practice.

Note: Researchers should always consult the specific Certificate of Analysis provided by the

supplier for lot-specific data.

Potential Mechanisms of Action & Research
Applications
The structure of 3-[Acetyl(methyl)amino]propanoic acid suggests several avenues for

research. The N-acetyl and N-methyl groups block the primary amine, making it a poor

substrate for enzymes that typically recognize β-alanine.[2][5] This blockage, however, opens

up other possibilities.

As a Metabolic Probe
The compound could potentially be used to study cellular uptake and metabolism. As an

unnatural amino acid analog, it may be transported into cells via amino acid or organic acid

transporters.[6] Once inside, its fate could be tracked to investigate novel metabolic pathways
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or the promiscuity of certain enzymes. For instance, hydrolases might cleave the acetyl group,

releasing N-methyl-β-alanine, a distinct metabolic signature.[2]

As an Enzyme Inhibitor
Many enzymes that process amino acids or their derivatives are potential targets. The

compound could act as a competitive inhibitor for enzymes that bind β-alanine or similar

structures. The N-substituents could provide unique interactions within an enzyme's active site

not possible with the parent amino acid. A recent study on a related non-proteinogenic amino

acid, BMAA, showed that it could inhibit the function of alanyl-tRNA synthetase (AlaRS),

demonstrating that modified amino acids can be potent enzyme inhibitors.[7][8]

The diagram below illustrates a hypothesized mechanism where the compound acts as a

competitive inhibitor.
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Caption: Hypothesized competitive inhibition of a target enzyme.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://patents.google.com/patent/US20120264826A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6996898/
https://digitalcommons.chapman.edu/sees_articles/427/
https://www.benchchem.com/product/b1332143?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following protocols provide a detailed, step-by-step framework for investigating the

potential applications of 3-[Acetyl(methyl)amino]propanoic acid. These are designed as

starting points and should be optimized for specific experimental systems.

Protocol 1: Cell-Based Metabolic Uptake & Viability
Assay
This protocol is designed to answer two fundamental questions: (1) Is the compound taken up

by cells? and (2) Does it affect cell viability? A standard MTT assay is used here, which

measures metabolic activity as a proxy for viability.[9]

Experimental Workflow
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Protocol 1: Workflow

1. Seed Cells
(e.g., HeLa, HepG2)

in 96-well plates

2. Incubate 24h
Allow cells to adhere

3. Treat Cells
Add serial dilutions of compound.
Include Vehicle (DMSO/PBS) and
Positive (Staurosporine) Controls.

4. Incubate 24-72h

5. Add MTT Reagent
Incubate 2-4h

6. Solubilize Formazan
Add Solubilization Buffer

7. Read Absorbance
(570 nm)

8. Data Analysis
Calculate % Viability vs. Control

Determine EC50

Click to download full resolution via product page

Caption: Workflow for cell viability and metabolic assessment.
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Step-by-Step Methodology
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for metabolic studies) into a 96-well

plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a

37°C, 5% CO₂ incubator.

Compound Preparation: Prepare a 100 mM stock solution of 3-
[Acetyl(methyl)amino]propanoic acid in sterile PBS or DMSO. Perform serial dilutions in

cell culture medium to create a range of final concentrations (e.g., 1 µM to 10 mM).

Treatment:

Test Wells: Remove old media from cells and add 100 µL of media containing the different

compound concentrations.

Vehicle Control: Add media containing the same final concentration of the solvent (e.g.,

0.1% DMSO) used for the highest compound concentration. This control represents 100%

viability.

Positive Control: Add media containing a known cytotoxic agent (e.g., 1 µM staurosporine)

to a set of wells. This validates the assay's ability to detect cell death.

Incubation: Incubate the plate for a period relevant to your hypothesis (e.g., 24, 48, or 72

hours).

MTT Assay:

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix

thoroughly to dissolve the crystals.

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of viability for each concentration relative to the

vehicle control. Plot the results to determine the EC₅₀ (the concentration at which 50% of
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metabolic activity is lost).

Protocol 2: In Vitro Enzyme Inhibition Assay
(Spectrophotometric)
This protocol provides a general method for screening the compound as an inhibitor against a

purified enzyme.[10][11] It is a self-validating system that includes essential controls to ensure

data integrity.[12]

Materials
Purified target enzyme

Enzyme-specific substrate that produces a chromogenic product

Optimized assay buffer

3-[Acetyl(methyl)amino]propanoic acid (Test Inhibitor)

Known inhibitor of the enzyme (Positive Control)

Solvent used for inhibitors (Vehicle Control, e.g., DMSO)

96-well microplate and microplate spectrophotometer

Step-by-Step Methodology
Reagent Preparation:

Prepare a 2X working solution of the enzyme in assay buffer.

Prepare a 2X working solution of the substrate in assay buffer.

Prepare a 4X serial dilution of the test inhibitor and positive control inhibitor in assay buffer

(e.g., starting from 4 mM down to 4 µM).

Assay Setup (in a 96-well plate):

To 25 µL of assay buffer in each well, add:
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Test Wells: 25 µL of 4X test inhibitor dilutions.

Positive Control: 25 µL of 4X positive control inhibitor.

No Inhibitor Control (100% Activity): 25 µL of vehicle control.

Blank (No Enzyme Control): 25 µL of vehicle control.

Enzyme Addition & Pre-incubation:

Add 50 µL of the 2X enzyme solution to all wells except the "Blank" wells. Add 50 µL of

assay buffer to the blank wells.

The total volume is now 100 µL.

Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes.

This allows the inhibitor to bind to the enzyme before the reaction starts.[11]

Initiate Reaction:

Add 100 µL of the 2X substrate solution to all wells to start the reaction. The final volume

is 200 µL.

Kinetic Measurement:

Immediately place the plate in a microplate reader set to the optimal temperature.

Measure the absorbance at the product's specific wavelength in kinetic mode, taking

readings every 60 seconds for 15-30 minutes.

Data Analysis:

For each well, calculate the reaction rate (V) by determining the slope of the linear portion

of the absorbance vs. time curve.

Subtract the rate of the blank from all other wells.

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 -

(Rate_inhibitor / Rate_no_inhibitor)) * 100
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Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine

the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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